2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide
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Overview
Description
2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methylphenoxy group, and a propylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-(2-methylphenoxy)propylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted products.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(2-methylphenoxy)ethyl]acetamide
- 2-chloro-N-[2-(2-methylphenoxy)butyl]acetamide
- 2-chloro-N-[2-(2-methylphenoxy)propyl]propionamide
Uniqueness
2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro group, a methylphenoxy group, and a propylacetamide moiety makes it particularly versatile for various applications.
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide |
InChI |
InChI=1S/C12H16ClNO2/c1-9-5-3-4-6-11(9)16-10(2)8-14-12(15)7-13/h3-6,10H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
VXHTVDAGQHDYEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(C)CNC(=O)CCl |
Origin of Product |
United States |
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